molecular formula C9H7F3O3 B182687 [3-(Trifluoromethyl)phenoxy]acetic acid CAS No. 349-82-6

[3-(Trifluoromethyl)phenoxy]acetic acid

Cat. No. B182687
Key on ui cas rn: 349-82-6
M. Wt: 220.14 g/mol
InChI Key: KTTDWGZRVMNQNZ-UHFFFAOYSA-N
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Patent
US05064861

Procedure details

A solution of 6 g of the product of Step B in 36 ml of thionyl chloride was refluxed with stirring for one hour and was evaporated to dryness under reduced pressure to obtain 6.44 g of the desired product which was used as is for the next step.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[O:6][CH2:7][C:8](O)=[O:9].S(Cl)([Cl:18])=O>>[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[O:6][CH2:7][C:8]([Cl:18])=[O:9]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC(C=1C=C(OCC(=O)O)C=CC1)(F)F
Name
Quantity
36 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C=1C=C(OCC(=O)Cl)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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